molecular formula C29H20ClNO3 B560083 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid CAS No. 1273323-67-3

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

Cat. No. B560083
M. Wt: 465.9
InChI Key: BPBOVHROVFJFAH-CYYJNZCTSA-N
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Description

The compound “3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid” is a chemical compound with the molecular formula C29H20ClNO31. It is also known as YLF-466D1. It is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in the regulation of cellular energy homeostasis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s likely that it could be synthesized through a series of organic reactions involving indole and benzoic acid derivatives. For a detailed synthesis procedure, consultation with a synthetic chemist or a specialized literature search would be necessary.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C29H20ClNO3. Unfortunately, I couldn’t find specific information about the 3D structure or stereochemistry of this compound. Typically, such information can be obtained through techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Again, specific information about the chemical reactions involving this compound is not readily available. Its reactivity would be determined by functional groups present in the molecule, such as the indole ring, the benzylidene group, and the carboxylic acid group.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., is not readily available.


Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound are not specifically mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken while handling it to avoid any potential hazards.


Future Directions

The compound’s role as an AMPK activator suggests that it could have potential applications in the field of metabolic diseases, where regulation of cellular energy homeostasis is crucial. However, further research would be necessary to explore these possibilities.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, especially regarding the synthesis and chemical reactions, consultation with a specialist or a more in-depth literature search would be necessary.


properties

IUPAC Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOVHROVFJFAH-CYYJNZCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid

Citations

For This Compound
1
Citations
Y Liu, JM Park, KH Chang, HJ Huh, K Lee… - Molecular pharmacology, 2016 - ASPET
The thiazolidinedione antidiabetic drugs rosiglitazone and pioglitazone exert antiplatelet effects. Such effects are known to be mediated by the peroxisome proliferator-activated …
Number of citations: 24 molpharm.aspetjournals.org

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